2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide
Beschreibung
The compound 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide features a pyridine core substituted with a cyano group at position 3, phenyl at position 4, and p-tolyl (4-methylphenyl) at position 4. A thioether bridge connects the pyridine to an acetamide group, which is further linked to a 4-methoxy-2-nitrophenyl moiety.
Eigenschaften
Molekularformel |
C28H22N4O4S |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C28H22N4O4S/c1-18-8-10-20(11-9-18)25-15-22(19-6-4-3-5-7-19)23(16-29)28(31-25)37-17-27(33)30-24-13-12-21(36-2)14-26(24)32(34)35/h3-15H,17H2,1-2H3,(H,30,33) |
InChI-Schlüssel |
JKWXQBXVXJOUJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 463.6 g/mol. The compound features a complex structure that includes a pyridine ring, cyano group, and various aromatic substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 332053-26-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, derivatives with similar structures have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Antiviral Properties
Compounds containing similar heterocyclic structures have been investigated for antiviral activity. Research indicates that certain derivatives exhibit strong inhibitory effects on viral replication, particularly against RNA viruses. The mechanism often involves interference with viral proteins or replication processes .
Cytotoxicity and Anti-cancer Activity
The compound's structural analogs have been evaluated for cytotoxic effects on cancer cell lines. For example, various derivatives were tested against A549 lung cancer cells, revealing IC50 values ranging from 0.54 μM to 2.86 μM, demonstrating significant anti-proliferative effects . The inhibition of colony formation and migration in treated cells suggests potential therapeutic applications in oncology.
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study of several pyridine-based compounds, the derivative exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing overall antimicrobial efficacy .
- Cytotoxicity Assessment : A detailed study assessed the cytotoxicity of related compounds on multiple cancer cell lines, confirming that modifications in substituents significantly affect the anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyridine Core
LBJ Series ()
Compounds LBJ-01 to LBJ-11 share the acetamide-thioether-pyridine scaffold but differ in substituents:
- LBJ-07: 3-Cyano-6-methylpyridin-2-yl + 4-fluorophenyl acetamide. The methyl group at pyridine position 6 enhances steric bulk compared to the p-tolyl group in the target compound.
- LBJ-03: 3-Cyanopyridin-2-yl + 4-fluorophenyl acetamide. Absence of phenyl and p-tolyl groups on the pyridine reduces aromatic stacking interactions, likely lowering binding affinity to hydrophobic targets .
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
Core Heterocycle Modifications
Dihydropyrimidinone Derivative ()
- The nitrobenzothiazole moiety offers distinct π-π interactions compared to the methoxy-nitrophenyl group .
Quinoxaline Derivatives ()
- The hydroxyl group on the pyrimidine ring improves solubility but may reduce metabolic stability .
Pharmacological Activity Comparisons
Epirimil ()
- N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide :
IDO1 Inhibitors ()
- The LBJ series targets indoleamine-2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target. The target compound’s nitro group may mimic IDO1 substrates, but its lack of fluorine substituents (unlike LBJ compounds) could reduce potency .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving substitution, reduction, and condensation reactions. For example, nitro groups can be reduced using iron powder under acidic conditions (as seen in analogous acetamide syntheses) . Optimization via Design of Experiments (DoE) is critical: factors like temperature, solvent polarity, and catalyst loading should be systematically varied. Reaction progress can be monitored via TLC or HPLC. Evidence from similar compounds suggests that alkaline conditions for substitution and acidic conditions for reduction improve yields .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify aromatic protons, cyano groups, and acetamide linkages. For example, the nitrophenyl group’s protons appear as distinct downfield signals due to electron-withdrawing effects .
- X-ray Crystallography : Resolves steric effects and confirms thioether bond geometry. In related structures, intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize crystal packing .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).
Q. How should researchers evaluate solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) and monitor degradation via HPLC. Nitro groups may hydrolyze under basic conditions, requiring pH-controlled environments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the p-tolyl and nitrophenyl substituents?
- Methodological Answer :
- Analog Synthesis : Replace p-tolyl with electron-deficient (e.g., 4-fluorophenyl) or bulky (e.g., naphthyl) groups. Modify the nitro group to amine or methoxy to assess electronic effects.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. In related compounds, nitro groups enhance binding affinity via π-stacking .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites. The cyano group’s electronegativity may influence hydrogen-bond networks .
Q. What computational strategies are recommended for predicting metabolic pathways and toxicity?
- Methodological Answer :
- In Silico Tools : Use GLORY or MetaSite to predict Phase I/II metabolism. The thioether bond is susceptible to oxidative cleavage, generating sulfoxide/sulfone metabolites.
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks. Nitro groups may produce reactive intermediates, requiring Ames testing for mutagenicity .
Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa), assay buffers, and positive controls.
- Batch Analysis : Verify compound purity (>95% via HPLC) and exclude solvent artifacts (e.g., DMSO cytotoxicity at >0.1%).
- Data Normalization : Report IC50 values relative to a reference inhibitor (e.g., staurosporine for kinases) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., nitration). Membrane technologies (e.g., nanofiltration) can purify intermediates .
- Byproduct Management : Characterize impurities via LC-MS and optimize quenching steps (e.g., controlled addition of iron powder to prevent runaway reductions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
